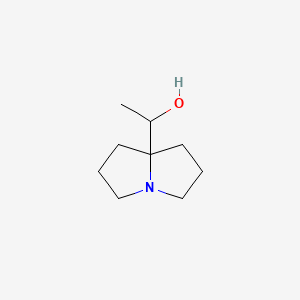
1-(Tetrahydro-1H-pyrrolizin-7A(5H)-YL)ethan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Tetrahydro-1H-pyrrolizin-7A(5H)-YL)ethan-1-OL is a chemical compound that belongs to the class of organic compounds known as pyrrolizines. These compounds are characterized by a bicyclic structure consisting of a pyrrole ring fused to a piperidine ring. The presence of an ethan-1-OL group indicates that the compound contains a hydroxyl group attached to an ethane chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tetrahydro-1H-pyrrolizin-7A(5H)-YL)ethan-1-OL can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of a pyrrole derivative with a piperidine derivative in the presence of a suitable catalyst can lead to the formation of the pyrrolizine ring system. The hydroxyl group can be introduced through subsequent reactions, such as reduction or substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
1-(Tetrahydro-1H-pyrrolizin-7A(5H)-YL)ethan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution may result in the formation of ethers or esters.
Aplicaciones Científicas De Investigación
1-(Tetrahydro-1H-pyrrolizin-7A(5H)-YL)ethan-1-OL has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Tetrahydro-1H-pyrrolizin-7A(5H)-YL)ethan-1-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group may participate in hydrogen bonding, while the pyrrolizine ring system may interact with enzymes or receptors. These interactions can modulate biological processes and lead to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolizidine Alkaloids: Naturally occurring compounds with similar bicyclic structures.
Pyrrole Derivatives: Compounds containing a pyrrole ring with various substituents.
Piperidine Derivatives: Compounds containing a piperidine ring with various substituents.
Uniqueness
1-(Tetrahydro-1H-pyrrolizin-7A(5H)-YL)ethan-1-OL is unique due to its specific combination of functional groups and ring systems. This uniqueness may confer distinct chemical and biological properties, making it valuable for research and industrial applications.
Propiedades
Fórmula molecular |
C9H17NO |
|---|---|
Peso molecular |
155.24 g/mol |
Nombre IUPAC |
1-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)ethanol |
InChI |
InChI=1S/C9H17NO/c1-8(11)9-4-2-6-10(9)7-3-5-9/h8,11H,2-7H2,1H3 |
Clave InChI |
SNFRIUSBAWINIU-UHFFFAOYSA-N |
SMILES canónico |
CC(C12CCCN1CCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



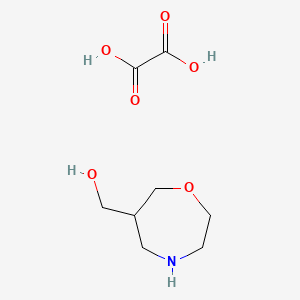
![tert-butyl N-[5-chloro-2-[methoxy(methylamino)carbamoyl]phenyl]carbamate](/img/structure/B13899011.png)
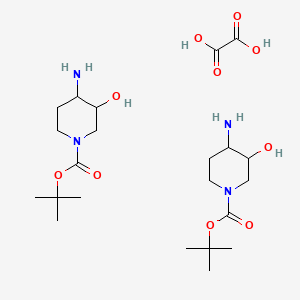
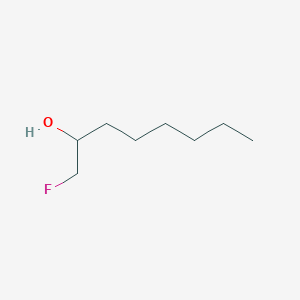

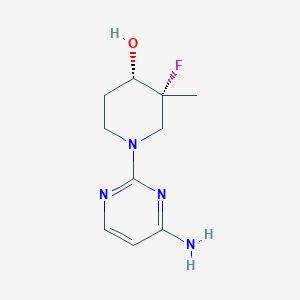



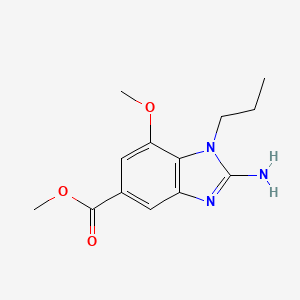

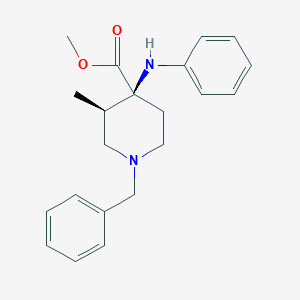
![tert-butyl N-[1-[methoxy(methyl)amino]-1-oxo-3-tritylsulfanylpropan-2-yl]carbamate](/img/structure/B13899088.png)
